UV-Vis absorption spectra of 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one
UV-Vis absorption spectra of 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one
An In-Depth Technical Guide to the UV-Vis Absorption Photophysics of 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one
Executive Summary
The rational design of fluorescent probes and optoelectronic materials relies heavily on understanding the structure-property relationships of heterocyclic scaffolds. 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one (also known as 5,7-dihydroxy-4-(4-nitrophenyl)coumarin) is a highly specialized molecule that exemplifies the photophysical behavior of a strongly conjugated Donor-
Structural and Electronic Foundations: The Push-Pull ICT System
To interpret the UV-Vis absorption spectrum of 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one, one must first deconstruct its electronic architecture. The molecule is built upon the rigid, planar chromen-2-one (
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The Donor Auxochromes: The hydroxyl (-OH) groups at the 5- and 7-positions act as strong electron-donating groups (EDGs). These auxochromes raise the energy of the Highest Occupied Molecular Orbital (HOMO), localizing electron density across the benzopyranone core[1].
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The Acceptor Moiety: The 4-nitrophenyl group acts as a potent electron-withdrawing group (EWG). The nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), drawing electron density toward the C4 position of the coumarin ring[2].
Upon photoexcitation, the molecule undergoes a vertical Franck-Condon transition. The "push-pull" synergy between the 5,7-dihydroxy donors and the 4-nitrophenyl acceptor drives an Intramolecular Charge Transfer (ICT) . Electron density is rapidly transferred from the coumarin plane to the acceptor group, creating a highly polar excited state (
Diagram 1: Photophysical pathway of the Intramolecular Charge Transfer (ICT) upon excitation.
UV-Vis Absorption Characteristics and Causality
Solvatochromism
Because the ICT excited state possesses a significantly larger dipole moment than the ground state, the molecule exhibits positive solvatochromism . In polar solvents (e.g., DMSO, Methanol), dipole-dipole interactions between the solvent molecules and the highly polar
pH-Dependent Spectral Shifts (Ionochromism)
The 7-hydroxyl group of the coumarin core is moderately acidic (pKa ~ 7.5–8.0) due to the resonance stabilization of the resulting phenolate anion by the lactone carbonyl. The 5-hydroxyl group is generally less acidic.
When the pH of the aqueous matrix exceeds the pKa of the 7-OH group, deprotonation occurs. The resulting phenolate (
Quantitative Spectral Data Summary
The following table summarizes the expected UV-Vis absorption maxima (
| Solvent / Matrix | Dielectric Constant ( | Expected | Molar Extinction ( | Photophysical State |
| Toluene | 2.38 | 365 - 375 | ~ 18,000 | Neutral, Weak ICT |
| Ethanol | 24.5 | 385 - 395 | ~ 22,000 | Neutral, Moderate ICT |
| DMSO | 46.7 | 400 - 415 | ~ 25,000 | Neutral, Strong ICT |
| Aqueous Buffer (pH 5.0) | 80.1 | 390 - 400 | ~ 21,000 | Neutral Form |
| Aqueous Buffer (pH 10.0) | 80.1 | 460 - 480 | ~ 32,000 | Phenolate (Anionic) Form |
Self-Validating Experimental Protocols
To accurately characterize the UV-Vis absorption profile of 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one, meticulous control over solvent purity and pH is required. The following protocols are designed to be self-validating, ensuring that inner-filter effects and premature ionization do not skew the data[4].
Protocol A: Steady-State Solvatochromic UV-Vis Assay
Causality: Stock solutions must be prepared in strictly anhydrous, aprotic solvents to prevent spontaneous proton exchange or hydrogen bonding that could pre-condition the ground state.
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Stock Preparation: Dissolve exactly 1.0 mg of the compound in anhydrous DMSO to yield a concentrated stock solution (approx. 1–5 mM). Sonicate in the dark for 5 minutes to ensure complete dissolution.
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Matrix Dilution: Prepare a series of 10 µM working solutions by diluting the stock into various spectroscopic-grade solvents (Toluene, Chloroform, Ethanol, Acetonitrile, DMSO). Self-Validation Step: Ensure the final concentration of DMSO in all working solutions is <1% v/v to prevent solvent-mixture artifacts.
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Baseline Blanking: Using a dual-beam UV-Vis spectrophotometer, record a baseline using the exact solvent matrix (containing 1% DMSO) in both the reference and sample quartz cuvettes (1 cm path length).
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Spectral Acquisition: Scan the sample from 250 nm to 600 nm at a scan rate of 100 nm/min with a 1 nm slit width.
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Data Processing: Extract the
for each solvent and plot the absorption energies against the solvent orientation polarizability ( ) to generate a Lippert-Mataga plot, verifying the ICT nature of the transition.
Protocol B: Spectrophotometric pH Titration
Causality: Isosbestic points must be observed to validate that the spectral shift is strictly due to a two-state equilibrium (Neutral
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Buffer Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 12.0.
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Sample Spiking: Add 10 µL of the DMSO stock solution to 2.99 mL of each buffer directly in the cuvette (final concentration ~10 µM). Mix by gentle inversion.
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Titration Scanning: Record the UV-Vis spectra (250–600 nm) for each pH level.
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Validation: Identify the isosbestic point (typically around 410–420 nm). The presence of a sharp isosbestic point confirms a clean ground-state proton transfer without side reactions.
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pKa Determination: Plot the absorbance at the anionic
(e.g., 470 nm) against pH. Fit the data to the Henderson-Hasselbalch equation to extract the exact pKa of the 7-hydroxyl group.
Diagram 2: Step-by-step experimental workflow for UV-Vis characterization.
Conclusion
The UV-Vis absorption spectrum of 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one is a direct manifestation of its highly conjugated, push-pull electronic structure. By leveraging the electron-donating capabilities of the 5,7-dihydroxy groups and the electron-withdrawing nature of the 4-nitrophenyl moiety, the molecule achieves a highly tunable ICT state. Understanding these photophysical principles, alongside rigorous, self-validating experimental protocols, enables researchers to effectively utilize this scaffold in the development of advanced colorimetric sensors, pH probes, and functional optoelectronic materials.
References
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Sources
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